Choline orotate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C5H14NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-6(2,3)4-5-7/h1H,(H,9,10)(H2,6,7,8,11);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGLCGCHKGGLR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=C(NC(=O)NC1=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947243 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium 6-carboxy-2-hydroxypyrimidin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24381-49-5 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24381-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orotic acid choline salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024381495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium 6-carboxy-2-hydroxypyrimidin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TA4XO49BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Cellular Biochemistry of Choline Orotate Constituent Moieties
Choline (B1196258) Moiety in Core Metabolic Pathways
Choline is a water-soluble, vitamin-like essential nutrient critical for numerous physiological functions, including lipid transport, methyl-group metabolism, and the synthesis of the neurotransmitter acetylcholine (B1216132) and various phospholipids (B1166683). nih.govresearchgate.net Its metabolic pathways are central to maintaining cellular integrity and function. nih.govhealthline.com Although the human body can synthesize choline endogenously in the liver, the amount is insufficient to meet metabolic demands, necessitating its acquisition from dietary sources. nih.govwikipedia.org
A primary metabolic fate of choline is its role as a direct precursor for acetylcholine (ACh), a neurotransmitter essential for memory, muscle control, mood, and other nervous system functions. nih.govwikipedia.orgconsensus.app The synthesis of ACh occurs in cholinergic neurons, which utilize choline transported from the plasma into the nerve terminal. nih.govtaylorandfrancis.com
The synthesis of acetylcholine is a single-step reaction catalyzed by the enzyme choline acetyltransferase (CAT). nih.govclevelandclinic.orgwilliams.edu This enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline, forming acetylcholine. taylorandfrancis.comwikipedia.org The availability of choline within the neuron can be a rate-limiting factor in ACh production. consensus.appwilliams.edu Choline is taken up into cholinergic neurons by a high-affinity choline uptake (HACU) system, which is a crucial regulatory step for sustaining ACh synthesis. consensus.appnih.govwilliams.edu While dietary choline is a primary source, choline can also be recycled from the hydrolysis of acetylcholine in the synaptic cleft or mobilized from membrane phospholipids like phosphatidylcholine. consensus.appnih.gov
Table 1: Key Components in Acetylcholine Synthesis
| Component | Role |
| Choline | An essential precursor molecule that is acetylated to form acetylcholine. consensus.apporegonstate.edu |
| Acetyl Coenzyme A (Acetyl-CoA) | Donates the acetyl group for the synthesis reaction; it is primarily synthesized from glucose in the mitochondria. nih.govwilliams.edu |
| Choline Acetyltransferase (CAT) | The enzyme that catalyzes the reaction between choline and acetyl-CoA to produce acetylcholine. clevelandclinic.orgwilliams.edu |
| High-Affinity Choline Transporter (HACU) | A protein that transports choline into the cholinergic nerve terminal, a key regulatory step. nih.govwilliams.edu |
Choline is a fundamental structural component of cell membranes, primarily in the form of phospholipids such as phosphatidylcholine (PC) and sphingomyelin (B164518). nih.govoregonstate.edu Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes, accounting for about 95% of the total choline in tissues. oregonstate.edunih.gov It is vital for preserving the structural integrity of all plant and animal cells. nih.gov
The primary mechanism for synthesizing phosphatidylcholine in mammalian cells is the CDP-choline pathway, also known as the Kennedy pathway. nih.govwikipedia.org This pathway involves a series of enzymatic reactions that convert choline into phosphatidylcholine. wikipedia.org
The first committed step in the CDP-choline pathway is the phosphorylation of choline to form phosphocholine (B91661). nih.govwikipedia.org This irreversible reaction is catalyzed by the enzyme choline kinase (CK) and requires adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. wikipedia.orgwikipedia.org Choline kinase is a cytosolic enzyme that plays a critical role in regulating the synthesis of phosphatidylcholine and is essential for cell growth and proliferation. wikipedia.orgnih.gov Increased choline kinase activity is often observed in neoplastic tissues. taylorandfrancis.com
Following its formation, phosphocholine is converted to cytidine (B196190) diphosphocholine (CDP-choline). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), encoded by the PCYT1A gene. nih.govwikipedia.org This step is the key rate-limiting and regulated step in the entire CDP-choline pathway. researchgate.netuniprot.org The enzyme CCTα (an isoform of CCT) uses cytidine triphosphate (CTP) to activate phosphocholine, forming CDP-choline and releasing pyrophosphate. nih.gov The activity of CCT is regulated by its association with cellular membranes, which reports on the relative abundance of phosphatidylcholine. researchgate.net In the final step of the pathway, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form phosphatidylcholine. nih.govwikipedia.org
Table 2: Key Enzymes of the CDP-Choline Pathway
| Enzyme | Gene | Substrate(s) | Product(s) | Function |
| Choline Kinase (CK) | CHKA, CHKB | Choline, ATP | Phosphocholine, ADP | Catalyzes the initial, committed step of phosphorylating choline. wikipedia.orgnih.gov |
| CTP:phosphocholine cytidylyltransferase (CCT) | PCYT1A | Phosphocholine, CTP | CDP-choline, Pyrophosphate | Catalyzes the rate-limiting step, activating phosphocholine. nih.govuniprot.orgdrugbank.com |
| Choline/ethanolamine phosphotransferase (CEPT) | - | CDP-choline, Diacylglycerol | Phosphatidylcholine, CMP | Catalyzes the final step, forming phosphatidylcholine. nih.govwikipedia.org |
Phospholipid Metabolism and Cellular Membrane Dynamics
Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) Pathway
The Phosphatidylethanolamine N-methyltransferase (PEMT) pathway represents an alternative route for phosphatidylcholine (PC) biosynthesis, primarily active in the liver. This pathway is responsible for approximately 30% of hepatic PC formation and is the only known endogenous pathway for the de novo synthesis of choline molecules. nih.govportlandpress.com The PEMT enzyme, located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes the three sequential methylation steps required to convert phosphatidylethanolamine (PE) to PC. nih.govwikipedia.org
The methyl donor for these reactions is S-adenosylmethionine (SAM). wikipedia.org The process begins with the methylation of PE to phosphatidyl-N-monomethylethanolamine, followed by a second methylation to yield phosphatidyl-N,N-dimethylethanolamine, and culminates in a final methylation to produce PC. nih.gov This pathway is particularly significant for generating PC molecules that are enriched in polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), distinguishing them from the typically more saturated PC species produced by the primary CDP-choline pathway. wikipedia.orgnih.gov
The activity of the PEMT pathway is crucial for maintaining the proper ratio of PC to PE within cellular membranes, a factor vital for membrane integrity. nih.gov Dysregulation of this pathway can lead to an imbalance in phospholipid metabolism. nih.gov Studies in mice have demonstrated that the absence of PEMT activity results in hepatic steatosis (fatty liver) and an increased rate of apoptosis, even when dietary choline is sufficient, highlighting that this pathway provides a significant portion of the daily choline requirement. portlandpress.com
Sphingomyelin and Other Choline-Containing Phospholipid Intermediates
Choline is a fundamental component in the synthesis of sphingomyelin, a class of sphingolipid particularly abundant in the myelin sheath of nerve cell axons. mdpi.comwikipedia.org The synthesis of sphingomyelin involves the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide. wikipedia.orgyoutube.com This reaction is catalyzed by the enzyme sphingomyelin synthase, which is located in the Golgi apparatus. wikipedia.org
The formation of sphingomyelin is a critical step in lipid metabolism, creating a key structural component of plasma membranes that contributes to the formation of lipid rafts—specialized membrane microdomains involved in signal transduction. wikipedia.orgresearchgate.net The degradation of sphingomyelin by sphingomyelinases yields ceramide and phosphocholine, both of which are important signaling molecules. wikipedia.org
Research using radiolabeled precursors like [Me-14C]choline has indicated that the synthesis of sphingomyelin may utilize a distinct pool of choline, separate from the one used for the bulk synthesis of PC via the CDP-choline pathway. portlandpress.comportlandpress.com Studies in rat heart tissue suggest that a quantitatively significant pool of choline, potentially derived from the methylation of ethanolamine, is selectively channeled towards sphingomyelin formation. portlandpress.comportlandpress.com This suggests a compartmentalization of choline metabolism, ensuring that choline is appropriately allocated for the synthesis of various essential phospholipids. mdpi.comportlandpress.com
Role in Maintenance of Cellular Membrane Integrity and Intracellular Communication
Choline and its metabolites, particularly phosphatidylcholine (PC) and sphingomyelin, are indispensable for maintaining the structural integrity and fluidity of cellular membranes. mdpi.comresearchgate.net PC is the most abundant phospholipid in most mammalian cell membranes, accounting for 40-50% of the total phospholipids. nih.gov Its cylindrical shape and amphipathic nature are crucial for the formation of the lipid bilayer, which acts as a selective barrier for the cell and its organelles. mdpi.comwikipedia.org
The composition of phospholipids, including the ratio of PC to phosphatidylethanolamine (PE), influences membrane properties such as curvature and the ability to fuse or divide. nih.gov The PEMT pathway, by producing specific species of PC, plays a role in regulating this balance and ensuring membrane stability. wikipedia.org
Beyond its structural role, choline-containing phospholipids are deeply involved in intracellular communication. researchgate.net They serve as precursors for a variety of second messengers. For instance, the enzymatic cleavage of PC by phospholipases can release diacylglycerol (DAG), arachidonic acid, and phosphocholine, all of which are potent signaling molecules that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net Sphingomyelin's role in forming lipid rafts creates platforms that concentrate signaling proteins, facilitating efficient signal transduction from the cell exterior to its interior. wikipedia.org
One-Carbon Metabolism and Methylation Cycle Intersections
Choline metabolism is intricately linked with one-carbon metabolism, a set of biochemical pathways that transfer one-carbon units for various biosynthetic and regulatory processes. mdpi.com A primary function of choline in this context is its role as a precursor to betaine (B1666868), a critical methyl donor. biochem.netnih.gov This connection places choline at the crossroads of lipid metabolism and the methylation cycle, which is essential for the synthesis of numerous molecules and for epigenetic regulation. mdpi.comnih.gov
Choline Oxidation to Betaine: Formation and Functional Roles as a Methyl Donor
In the mitochondrial matrix, choline undergoes an irreversible two-step oxidation process to form betaine (also known as trimethylglycine). nih.govfrontiersin.org This conversion is a key metabolic fate for choline, transforming it into a molecule that can participate directly in the methylation cycle. biochem.netyoutube.com
Once formed, betaine's primary role is to donate one of its methyl groups to homocysteine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.govyoutube.com This reaction regenerates methionine, an essential amino acid that can then be activated to form S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including the methylation of DNA and histones. mdpi.com The BHMT pathway is particularly active in the liver and kidneys and provides an alternative route to the folate-dependent remethylation of homocysteine. biochem.netnih.gov By supplying methyl groups, choline, via betaine, supports a vast range of physiological processes, from gene expression regulation to the synthesis of essential metabolites. mdpi.combiochem.net
The first step in the oxidation of choline is catalyzed by the enzyme choline oxidase (or choline dehydrogenase), a mitochondrial flavoprotein. frontiersin.orgnih.govresearchgate.net This enzyme oxidizes the hydroxyl group of choline to an aldehyde, forming the intermediate compound, betaine aldehyde. youtube.comacs.org This is a four-electron oxidation reaction where flavin adenine (B156593) dinucleotide (FAD) acts as the cofactor. frontiersin.orggsu.edu Kinetic studies have shown that the cleavage of the C-H bond is a rate-limiting step in this reaction. nih.govacs.org
The second and final step in the formation of betaine is the oxidation of betaine aldehyde. This reaction is catalyzed by the enzyme betaine aldehyde dehydrogenase (BADH), which is also located in the mitochondria. nih.govresearchgate.net BADH converts the aldehyde group of betaine aldehyde into a carboxyl group, yielding the final product, betaine. youtube.com This step is also an oxidative process. nih.gov Research indicates that choline oxidase utilizes the hydrated (diol) form of betaine aldehyde as its substrate for this oxidation step. nih.gov
Interactive Data Table: Enzymes in Choline Oxidation
This table summarizes the key enzymes involved in the conversion of choline to betaine.
| Enzyme | Location | Substrate | Product | Cofactor |
| Choline Oxidase | Mitochondria | Choline | Betaine Aldehyde | FAD |
| Betaine Aldehyde Dehydrogenase | Mitochondria | Betaine Aldehyde | Betaine | NAD+ |
Modulation of Lipid Transport and Hepatic Lipid Metabolism
Choline is indispensable for hepatic lipid metabolism, primarily through its role as a precursor for phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes. aocs.orgwikipedia.org PC is synthesized via two main pathways: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which itself relies on SAM for methyl groups. wikipedia.orgcreative-proteomics.com
PC is an essential structural component of very-low-density lipoproteins (VLDL). nih.govresearchgate.net VLDL particles are assembled in the liver to transport triglycerides and cholesterol to peripheral tissues. creative-proteomics.com A deficiency in choline impairs the synthesis of PC, leading to defective VLDL assembly and secretion. researchgate.netnih.gov This impairment results in the accumulation of triglycerides within hepatocytes, a condition known as hepatic steatosis or non-alcoholic fatty liver disease (NAFLD). imrpress.comnih.gov Thus, an adequate supply of choline is critical for preventing the buildup of fat in the liver by ensuring the efficient export of lipids. nih.gov
Orotate (B1227488) Moiety in Nucleotide and Associated Metabolic Pathways
Orotate (orotic acid) is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. researchgate.netmicrobenotes.com
De Novo Pyrimidine Nucleotide Biosynthesis Pathway
The de novo synthesis of pyrimidines involves a six-step pathway that converts simple precursors like bicarbonate, aspartate, and glutamine into uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which others (UTP, CTP, and TTP) are derived. nih.govdavuniversity.org Orotate is the first complete pyrimidine base formed in this pathway. researchgate.net
The formation of orotate is catalyzed by the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). wikipedia.org This enzyme carries out the fourth step in the pathway, oxidizing dihydroorotate to orotate. microbenotes.com In eukaryotes, DHODH is uniquely located on the outer surface of the inner mitochondrial membrane, while the other enzymes of the pyrimidine synthesis pathway are cytosolic. wikipedia.orgnih.gov
DHODH is a flavin-dependent enzyme that transfers electrons from dihydroorotate to the mitochondrial electron transport chain (ETC) via the ubiquinone (coenzyme Q) pool. researchgate.netnih.govbiorxiv.org The electrons are then passed to Complex III of the ETC. researchgate.net This direct linkage couples pyrimidine biosynthesis to mitochondrial respiration and cellular bioenergetics. wikipedia.orgnih.gov The activity of DHODH is therefore dependent on a functional respiratory chain. nih.govbiorxiv.org
Once orotate is synthesized, it is converted to UMP in the final two steps of the pathway. nih.gov These reactions are catalyzed by a bifunctional enzyme in mammals known as UMP synthase (UMPS). nih.govwikipedia.org In bacteria and yeast, these two activities are carried out by separate enzymes. wikipedia.orgwikipedia.org
The UMP synthase enzyme possesses two distinct catalytic domains:
Orotate Phosphoribosyltransferase (OPRT) : This domain catalyzes the fifth step, transferring a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate. wikipedia.orgnih.gov The product of this reaction is orotidine (B106555) 5'-monophosphate (OMP). ebi.ac.uk
OMP Decarboxylase (ODCase) : This domain catalyzes the sixth and final step, the decarboxylation of OMP to form Uridine Monophosphate (UMP). wikipedia.orgfiveable.menih.gov OMP decarboxylase is an exceptionally proficient enzyme, dramatically accelerating the reaction rate. wikipedia.orgebi.ac.uk
UMP then serves as the precursor for all other pyrimidine nucleotides required for the synthesis of RNA and DNA. fiveable.medroracle.ai
| Step | Substrate(s) | Enzyme/Domain (in Mammals) | Product |
|---|---|---|---|
| 5 | Orotate + PRPP | Orotate Phosphoribosyltransferase (OPRT) | Orotidine 5'-monophosphate (OMP) |
| 6 | Orotidine 5'-monophosphate (OMP) | OMP Decarboxylase (ODCase) | Uridine Monophosphate (UMP) |
Role in Nucleotide Salvage Pathways
Orotic acid (OA), a key intermediate in the de novo synthesis of pyrimidines, also plays a significant role in nucleotide salvage pathways. nih.gov While the de novo pathway synthesizes nucleotides from simpler precursor molecules, salvage pathways recycle nucleobases and nucleosides released from the degradation of DNA and RNA. Orotic acid from dietary sources is primarily converted to uridine, which is then utilized in the pyrimidine salvage pathway, predominantly in the liver, kidneys, and erythrocytes. nih.gov This conversion allows the body to efficiently reuse pyrimidine components, conserving the energy that would otherwise be expended on de novo synthesis. nih.gov
In certain tissues, the reliance on salvage pathways for nucleotide synthesis is more pronounced. For instance, studies on rabbit skin have shown that while the de novo precursor, orotic acid, extensively labels RNA, it does not significantly label DNA. nih.gov This suggests that DNA synthesis in this tissue is primarily dependent upon salvage mechanisms to supply the necessary deoxypyrimidine nucleotides. nih.gov The body's ability to utilize dietary orotic acid to supply uridine to these salvage pathways underscores its metabolic versatility and importance in maintaining nucleotide pools for nucleic acid synthesis. nih.gov
Contributions to UDP-Glucose Synthesis for Glycogen (B147801) Formation and Detoxification Processes
Orotic acid serves as an effective precursor for hepatic uridine diphosphate (B83284) (UDP) nucleotides. caldic.com These nucleotides are critical for the synthesis of nucleotide sugars, such as UDP-glucose, which is a central molecule in both glycogen formation (glycogenesis) and detoxification. caldic.compharmacy180.com
Glycogen Formation: Glycogen, the primary storage form of glucose in animals, is synthesized from molecules of α-D-glucose. The direct precursor for the growing glycogen chain is UDP-glucose. pharmacy180.com The synthesis of UDP-glucose from glucose 1-phosphate and uridine triphosphate (UTP) is catalyzed by the enzyme UDP-glucose pyrophosphorylase. pharmacy180.com By providing a robust supply of pyrimidine precursors, orotic acid ensures the availability of UTP, thereby supporting the continuous production of UDP-glucose required for replenishing glycogen stores, particularly in the liver and muscles. youtube.com
Detoxification Processes: UDP-glucose is also the precursor for UDP-glucuronic acid (UDPGA), a key substrate in phase II detoxification reactions known as glucuronidation. nih.gov This process involves the conjugation of glucuronic acid to various xenobiotics (e.g., drugs, toxins) and endogenous compounds (e.g., bilirubin), rendering them more water-soluble and facilitating their excretion from the body. caldic.com Studies in rats have demonstrated that the hepatic synthesis rates of UDP-glucose and UDP-glucuronic acid are tightly linked, with UDPGA synthesis accounting for a majority of the UDP-glucose produced when glycogen synthesis is low. nih.gov Orotic acid's role as a precursor for the uridine nucleotide pool is therefore vital for maintaining the liver's capacity for detoxification. caldic.comresearchgate.net
| Metabolic Process | Key Intermediate | Enzyme | Contribution of Orotic Acid | Physiological Outcome |
|---|---|---|---|---|
| Glycogen Synthesis | UDP-glucose | UDP-glucose pyrophosphorylase, Glycogen synthase | Acts as a precursor for UTP, a substrate for UDP-glucose synthesis. pharmacy180.com | Replenishment of cellular energy stores (glycogen). |
| Detoxification (Glucuronidation) | UDP-glucuronic acid (from UDP-glucose) | UDP-glucuronosyltransferase | Supports the synthesis of the UDP-glucose pool required for UDPGA formation. nih.gov | Enhanced elimination of toxins and metabolic waste products. caldic.com |
Influence on Transcriptional Regulation of Metabolic Gene Networks
Orotic acid has been observed to influence the transcription of genes involved in various metabolic pathways. Research suggests that orotic acid itself may be required for the regulation of genes crucial for the development of cells, tissues, and organisms. nih.govresearchgate.net In prokaryotic models, supplementation with orotic acid was shown to increase the transcription of enzymes within the pyrimidine biosynthetic pathway, such as dihydroorotase and orotate phosphoribosyltransferase.
In mammalian systems, feeding studies with orotic acid have provided insights into its impact on gene expression, particularly in the liver. An investigation into orotic acid-induced fatty liver disease in rats revealed significant alterations at both the transcriptional and metabolic levels. physiology.org The study identified perturbed metabolic pathways related to fatty acid, triglyceride, and phospholipid synthesis, as well as β-oxidation and carbohydrate metabolism. physiology.org Notably, an early and dramatic response to orotic acid administration was the increased transcription of genes encoding chaperone and stress-response proteins, such as GRP94, which is involved in the folding of apolipoprotein B during lipoprotein assembly. physiology.org This indicates that orotic acid can trigger adaptive cellular responses at the level of gene expression to cope with metabolic stress.
Integrated and Synergistic Biochemical Actions of Choline Orotate
The combination of choline and orotic acid in a single compound, this compound, results in integrated and synergistic biochemical actions that extend beyond the independent effects of each moiety. This synergy is particularly evident in the interplay between lipid metabolism and nucleic acid synthesis.
Choline-Pyrimidine Nucleotide Metabolic Interdependence (e.g., CDP-choline Precursors)
A critical point of metabolic synergy between choline and orotic acid lies in the synthesis of phosphatidylcholine, a major component of cell membranes. The primary pathway for phosphatidylcholine synthesis, the Kennedy pathway, requires cytidine diphosphocholine (CDP-choline). nih.gov The formation of CDP-choline from phosphocholine is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), a rate-limiting step that requires cytidine triphosphate (CTP). smolecule.comresearchgate.net
Herein lies the interdependence:
Choline provides the phosphocholine substrate. drugbank.com
Orotic acid , as a precursor to pyrimidine nucleotides, enhances the intracellular pool of UTP and subsequently CTP. smolecule.com
Studies have shown that orotic acid supplementation can significantly increase hepatic CTP levels, which in turn stimulates the synthesis of CDP-choline. smolecule.com This metabolic link is particularly important under conditions of choline deficiency, which can impair phosphatidylcholine synthesis and lead to lipid accumulation in the liver. Orotic acid supplementation can mitigate these effects by boosting the availability of CTP, the rate-limiting cofactor for the CCT enzyme, thereby ensuring a more stable production of CDP-choline and phosphatidylcholine. smolecule.com
Coordinated Regulation of Lipid Metabolism and Nucleic Acid Synthesis
This compound provides substrates for two fundamental and interconnected cellular processes: lipid metabolism and nucleic acid synthesis.
Lipid Metabolism: The choline component is indispensable for the synthesis of phosphatidylcholine and sphingomyelin, which are vital for cell membrane integrity and signaling. oregonstate.edu Choline also plays a role in the transport of lipids out of the liver as part of very-low-density lipoproteins (VLDL), preventing fat accumulation. smolecule.comdrugbank.com
Nucleic Acid Synthesis: The orotate moiety is a direct precursor for the de novo synthesis of pyrimidine nucleotides (UMP, CTP), which are essential building blocks for RNA and DNA. nih.govliberty.edu
The synergy of this compound facilitates a coordinated regulation of these pathways. By enhancing the CTP pool, the orotate component not only provides precursors for nucleic acid synthesis but also directly supports the choline-dependent synthesis of membrane phospholipids. smolecule.com This coordinated action ensures that proliferating cells have an adequate supply of both the genetic building blocks (nucleotides) and the structural components (phospholipids) required for membrane biogenesis.
| Component | Primary Metabolic Role | Synergistic Interaction | Coordinated Outcome |
|---|---|---|---|
| Choline | Precursor for phosphatidylcholine and acetylcholine. wikipedia.org | Orotate increases CTP pools, a rate-limiting cofactor for the CCT enzyme which converts choline phosphate to CDP-choline. smolecule.com | Enhanced and coordinated synthesis of membrane phospholipids and nucleic acids, crucial for cell growth, repair, and function. |
| Orotate | Precursor for pyrimidine nucleotides (UMP, CTP). nih.gov |
Impact on Cellular Bioenergetics and Mitochondrial Functional Integrity
The constituent moieties of this compound exert influence over cellular bioenergetics and mitochondrial function through distinct but complementary mechanisms. Mitochondria are central to cellular energy production (ATP synthesis) and are involved in numerous metabolic pathways, including the synthesis of pyrimidines. nih.govnih.gov
The synthesis of orotic acid itself is intrinsically linked to mitochondrial function. The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotic acid, is located on the inner mitochondrial membrane and donates electrons to the electron transport chain. caldic.commdpi.com This connection establishes a direct link between pyrimidine de novo synthesis and mitochondrial respiration.
Furthermore, choline is essential for maintaining mitochondrial membrane integrity through its role as a precursor for phosphatidylcholine and other phospholipids. Choline deficiency can lead to abnormalities in the mitochondrial membrane, impairing its function and increasing oxidative stress. oregonstate.edu
The CDP-choline pathway, supported by both choline and orotate, also plays a role in mitochondrial health. Exogenously administered CDP-choline has been shown to restore the activity of mitochondrial ATPase and membranal Na+/K+ ATPase in experimental models, suggesting a role in maintaining ionic gradients and energy production. nih.gov By providing the necessary precursors for both pyrimidine synthesis and phospholipid formation, this compound can support the structural and functional integrity of mitochondria, which is critical for maintaining cellular bioenergetics. smolecule.commdpi.com
Cellular and in Vitro Investigation of Choline Orotate Bioactivity
Choline (B1196258) Orotate (B1227488) Transport and Intracellular Dynamics
The transport of choline orotate into the cell is not as a single entity but rather as its dissociated components. The primary focus of transport studies has been on the choline moiety, a positively charged quaternary ammonium (B1175870) compound, which requires specialized carrier proteins to cross biological membranes. nih.gov Orotic acid, an intermediate in pyrimidine (B1678525) synthesis, also utilizes specific transport systems.
Choline Uptake and Transport Systems Characterization
The uptake of choline is a critical process for cellular functions, including the synthesis of the neurotransmitter acetylcholine (B1216132) and the formation of membrane phospholipids (B1166683) like phosphatidylcholine. oregonstate.edumdpi.com This process is mediated by several distinct families of transporter proteins, each with unique characteristics and regulatory mechanisms.
The high-affinity choline transporter 1 (CHT1), encoded by the SLC5A7 gene, is a key protein for choline uptake, particularly in cholinergic neurons. wikipedia.orgresearchgate.net Its primary role is to recapture choline from the synaptic cleft following the hydrolysis of acetylcholine, making it the rate-limiting step for sustained acetylcholine synthesis. nih.govuniprot.org
Key characteristics of CHT1-mediated transport include:
High Affinity: CHT1 exhibits a high affinity for choline, enabling it to efficiently sequester the molecule even at low extracellular concentrations. researchgate.net
Sodium and Chloride Dependence: The function of CHT1 is strictly dependent on the presence of extracellular sodium (Na+) and chloride (Cl−) ions. uniprot.orgfrontiersin.org It operates as a symporter, co-transporting Na+ along with choline into the cell. wikipedia.orguniprot.org While Cl- is also required, it is thought to act as a regulatory ion rather than being co-transported. uniprot.org
Electrogenicity: The transport process is electrogenic, meaning it results in a net movement of positive charge across the membrane and is influenced by the membrane potential. uniprot.org
Inhibition: CHT1 is potently inhibited by the compound hemicholinium-3. wikipedia.orgjneurosci.org
The activity of CHT1 is tightly regulated, with the transporter cycling between the plasma membrane and intracellular vesicles. This trafficking provides a mechanism to rapidly increase choline uptake in response to neuronal activity and the demand for acetylcholine synthesis. frontiersin.org
The choline transporter-like (CTL) family, encoded by the SLC44A genes, represents another major system for choline transport. guidetopharmacology.orgnih.gov Unlike CHT1, CTLs generally exhibit an intermediate affinity for choline and are sodium-independent. guidetopharmacology.orgkent.ac.uk The family consists of five members (CTL1-5), with CTL1 being the most ubiquitously expressed and well-characterized. guidetopharmacology.orgnih.gov
CTL1 (SLC44A1) is found in both the plasma membrane and the inner mitochondrial membrane, where it facilitates choline transport for phospholipid synthesis and, in some tissues, for oxidation to betaine (B1666868). nih.govbiorxiv.org Research in various cell lines, including human intestinal epithelial cells and rat astrocytes, has demonstrated that CTL1 is a primary mediator of Na+-independent choline uptake. nih.govnih.gov CTL2 (SLC44A2) has also been shown to transport choline and is expressed in tissues like the lung and inner ear. researchgate.netguidetopharmacology.org The transport functions of CTL3, CTL4, and CTL5 are less well-characterized. guidetopharmacology.org
| Transporter | Gene | Key Expression Areas | Primary Function | Na+ Dependence | Affinity for Choline |
| CTL1 | SLC44A1 | Ubiquitous, including nervous system, epithelial cells, mitochondria guidetopharmacology.orgnih.gov | Choline for phospholipid synthesis & oxidation nih.govbiorxiv.org | Independent guidetopharmacology.org | Intermediate guidetopharmacology.org |
| CTL2 | SLC44A2 | Lung, colon, inner ear, spleen guidetopharmacology.org | Choline transport, immune cell function guidetopharmacology.orgnih.gov | Independent researchgate.net | Intermediate researchgate.net |
| CTL3 | SLC44A3 | Not fully characterized | Not fully characterized | Putative Independent | Not fully characterized |
| CTL4 | SLC44A4 | Investigated in small cell lung cancer (SCLC) cells researchgate.net | Choline transport researchgate.net | Putative Independent | Not fully characterized |
| CTL5 | SLC44A5 | Not fully characterized | Not fully characterized | Putative Independent | Not fully characterized |
Cellular choline uptake occurs through two principal modalities distinguished by their reliance on sodium gradients.
Sodium-Dependent Transport: This mode is exemplified by the high-affinity choline transporter (CHT1). It harnesses the electrochemical potential of the sodium gradient, established by the Na+/K+-ATPase pump, to drive choline into the cell against its concentration gradient. nih.govsemanticscholar.org This mechanism is crucial for tissues with high choline demand, such as cholinergic neurons. wikipedia.org Studies using membrane vesicles from A549 lung cells have characterized a Na+-dependent active choline uptake system that is electrogenic and highly sensitive to hemicholinium-3. nih.gov
Sodium-Independent Transport: This modality is primarily mediated by the choline transporter-like (CTL) family of proteins. guidetopharmacology.orgnih.gov This transport does not directly rely on the sodium gradient but is instead influenced by other factors like membrane potential and pH gradients. nih.govnih.gov In many cell types, such as human intestinal epithelial LS180 cells and rat astrocytes, Na+-independent transport is the predominant mechanism for choline uptake. nih.govnih.gov This system is generally characterized by a lower affinity for choline compared to CHT1 and is essential for providing choline for basic cellular needs like membrane biogenesis. nih.govnih.gov
| Transport Modality | Primary Transporter(s) | Energy Coupling | Affinity | Key Role |
| Sodium-Dependent | CHT1 (SLC5A7) | Na+ Gradient nih.govsemanticscholar.org | High researchgate.net | Acetylcholine Synthesis uniprot.org |
| Sodium-Independent | CTL1-5 (SLC44A1-5) | Membrane Potential, H+ Gradient nih.govphysiology.org | Intermediate guidetopharmacology.org | Phospholipid Synthesis nih.gov |
The transport of choline, a cation, is intrinsically linked to the cell's membrane potential and various ion gradients. In vitro studies have consistently shown that choline uptake is an electrogenic process. semanticscholar.orgphysiology.org
Depolarization of the cell membrane, often induced experimentally by increasing the extracellular potassium (K+) concentration, leads to a significant reduction in choline uptake. nih.govsemanticscholar.orgphysiology.org This indicates that the negative intracellular potential is a key driving force for the inward movement of the positively charged choline molecule.
Beyond the general membrane potential, specific ion gradients are crucial. As established, CHT1 function is directly coupled to the Na+ gradient. uniprot.orgsemanticscholar.org For Na+-independent transporters like CTL1, a dependence on the transmembrane proton (H+) gradient has been identified, with some studies suggesting it functions as a choline/H+ antiporter. biorxiv.org Acidification of the extracellular pH has been shown to decrease choline uptake in various cell models, further supporting the role of H+ gradients in modulating transport activity. nih.govnih.gov
Intracellular Localization and Metabolic Conversion
Once transported into the cell, the components of this compound—choline and orotic acid—are directed to different subcellular compartments and enter distinct metabolic pathways.
Choline's Metabolic Fate: The intracellular destination of choline is determined by the cell type and its metabolic state.
Phosphorylation: In most cells, the primary fate of choline is phosphorylation by choline kinase to form phosphocholine (B91661). This is the first step in the CDP-choline (Kennedy) pathway for the de novo synthesis of phosphatidylcholine, a crucial structural component of all cellular membranes. oregonstate.edumdpi.com
Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) in the cytoplasm to produce the neurotransmitter acetylcholine. oregonstate.edu
Oxidation: In the mitochondria of liver and kidney cells, choline can be oxidized by choline oxidase to form betaine aldehyde, which is further converted to betaine. oregonstate.edu Betaine serves as a critical methyl donor in the one-carbon metabolism cycle, where it participates in the remethylation of homocysteine to methionine. oregonstate.edunih.gov
Orotic Acid's Metabolic Fate: Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides. smolecule.comcaldic.com
Conversion to UMP: In the cytosol, orotic acid is converted to uridine (B1682114) monophosphate (UMP) by the bifunctional enzyme UMP synthase. caldic.comncats.io This reaction consumes a phosphoribosyl pyrophosphate (PRPP) molecule. smolecule.com UMP is a precursor for all other pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA and DNA synthesis. mdpi.com
Link to Mitochondrial Metabolism: The synthesis of orotic acid itself is linked to mitochondria. The preceding step in the pathway, the conversion of dihydroorotate (B8406146) to orotate, is catalyzed by dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane that is functionally linked to the electron transport chain. caldic.commdpi.com This connection highlights a direct link between mitochondrial respiratory function and the cell's ability to synthesize pyrimidines.
Interestingly, studies have shown that inhibiting DHODH can lead to an accumulation of intracellular choline. acs.org This suggests a metabolic interdependence, where the availability of pyrimidine nucleotides like CTP is necessary for efficient choline metabolism, specifically for the conversion of choline phosphate (B84403) to CDP-choline in the phosphatidylcholine synthesis pathway. smolecule.comacs.org
Molecular and Cellular Responses to this compound Exposure
Gene Expression and Transcriptional Regulation Studies
Choline is a fundamental component of phosphatidylcholine (PtdCho), a major phospholipid in cellular membranes. The synthesis of PtdCho is intricately linked to the expression of genes encoding key enzymes in this pathway. Orotic acid, by influencing pyrimidine pools, can indirectly affect phospholipid metabolism. Specifically, orotic acid supplementation has been shown to increase hepatic cytidine triphosphate (CTP) levels. smolecule.com CTP is a crucial substrate for CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the CDP-choline pathway for PtdCho synthesis. smolecule.comfrontiersin.org
Studies have shown that orotic acid administration can lead to significant changes in the expression of genes involved in lipid metabolism. For instance, research on rats fed an orotic acid-supplemented diet revealed perturbations in the transcription of genes related to fatty acid and phospholipid synthesis. physiology.org While direct studies on this compound are limited, the known metabolic functions of its components suggest a regulatory role in the expression of genes such as CHKA (choline kinase alpha), which catalyzes the first step in the CDP-choline pathway. uniprot.orgnih.gov Furthermore, the expression of genes like PLTP (phospholipid transfer protein), which is involved in transferring phospholipids between lipoproteins, may also be influenced. mdpi.com
Table 1: Key Genes in Phospholipid Metabolism Potentially Modulated by this compound Components
| Gene | Encoded Protein | Function in Phospholipid Metabolism | Potential Effect of this compound |
| CHKA | Choline Kinase Alpha | Catalyzes the phosphorylation of choline to phosphocholine. uniprot.orgnih.gov | Modulation of expression to regulate the initial step of phosphatidylcholine synthesis. |
| CCT | CTP:phosphocholine cytidylyltransferase | Catalyzes the rate-limiting step in phosphatidylcholine synthesis. smolecule.com | Indirectly influenced by orotate-mediated increases in CTP pools. smolecule.com |
| PLTP | Phospholipid Transfer Protein | Mediates the transfer of phospholipids and cholesterol. mdpi.com | Potential modulation of expression, affecting lipid transport. mdpi.com |
| APOC3 | Apolipoprotein C3 | Component of VLDL, involved in triglyceride-rich lipoprotein metabolism. nih.gov | Expression may be altered, impacting VLDL secretion. nih.gov |
Choline is a key player in one-carbon metabolism. When oxidized to betaine, it provides a methyl group for the remethylation of homocysteine to methionine, which is then converted to the universal methyl donor S-adenosylmethionine (SAM). frontiersin.org SAM is essential for DNA methylation, a primary epigenetic mechanism for regulating gene expression. frontiersin.org Therefore, the availability of choline can influence the methylation status of gene promoters and, consequently, their transcription.
Genetic variations in one-carbon metabolism genes, such as MTHFR (methylenetetrahydrofolate reductase), have been shown to interact with choline availability, affecting choline status and related metabolic pathways. imrpress.com While direct evidence for this compound's effect on these specific genes is not yet established, the role of its choline component strongly suggests a potential influence on the expression of genes central to one-carbon metabolism. This includes genes encoding enzymes like methionine synthase (MS) and betaine-homocysteine S-methyltransferase (BHMT).
Orotic acid is a direct intermediate in the de novo synthesis of pyrimidines. caldic.com It is converted to uridine monophosphate (UMP) by the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODC) activities. frontiersin.orgcsic.es The availability of orotic acid can, therefore, directly impact the pyrimidine nucleotide pool, which in turn can regulate the expression of genes in this pathway through feedback mechanisms. ontosight.ai
For instance, the expression of the UMPS gene itself can be regulated by the levels of pyrimidine nucleotides. frontiersin.org Furthermore, the gene encoding dihydroorotate dehydrogenase (DHODH), the enzyme that produces orotic acid, is also subject to regulation. caldic.comnih.gov Studies have shown that the expression of genes in the pyrimidine pathway is crucial for cell development and that orotic acid itself may be required for the regulation of genes important for these processes. caldic.comresearchgate.net
The interplay between choline and orotic acid metabolism has implications for cell proliferation and differentiation. Choline deficiency has been shown to inhibit cell proliferation by affecting the methylation of genes that regulate the cell cycle, such as the cyclin-dependent kinase inhibitor 3 gene (CDKN3). nih.gov In neuroblastoma cells, choline deficiency led to hypomethylation of the CDKN3 promoter, increased gene expression, and subsequent inhibition of the G1/S cell cycle transition. nih.gov
Orotic acid, through its role in pyrimidine synthesis, is essential for providing the building blocks for DNA and RNA, which are critical for proliferating cells. frontiersin.org Inhibition of DHODH, the enzyme that produces orotic acid, has been shown to induce differentiation and apoptosis in cancer cells. haematologica.orgnih.gov This suggests that the availability of orotic acid, and by extension this compound, can influence the expression of gene networks that control cell fate decisions. For example, the expression of the proto-oncogene MYC, a key regulator of cell proliferation, has been found to be coordinately expressed with DHODH in certain cancers. haematologica.org
Table 2: Influence of this compound Components on Gene Expression in Proliferation and Differentiation
| Cellular Process | Key Genes/Pathways | Observed Effect of Choline or Orotate |
| Cell Cycle Regulation | CDKN3 | Choline deficiency leads to hypomethylation and increased expression, inhibiting cell proliferation. nih.gov |
| Cell Differentiation | DHODH pathway | Inhibition of DHODH induces differentiation in AML cells. haematologica.orgnih.gov |
| Proliferation | MYC | Co-expressed with DHODH, suggesting a link between pyrimidine synthesis and proliferation signals. haematologica.org |
Enzymatic Activity Modulation (e.g., Choline Kinase, OPRT, DHODH)
The bioactivity of this compound is also manifested through the modulation of key enzyme activities.
Choline Kinase (CHK): This enzyme catalyzes the phosphorylation of choline to phosphocholine, the first committed step in the CDP-choline pathway. uniprot.orgnih.gov The activity of choline kinase is crucial for phosphatidylcholine synthesis and has been linked to cell proliferation. nih.gov While direct studies on this compound are lacking, the choline moiety serves as the substrate for this enzyme. In hypoxic conditions, both the expression and activity of choline kinase α have been observed to decrease. nih.gov
Orotate Phosphoribosyltransferase (OPRT): OPRT is one of the two enzymatic activities of UMP synthase, responsible for converting orotate to orotidine (B106555) 5'-monophosphate (OMP). frontiersin.orgontosight.ai The availability of orotic acid as a substrate directly influences the rate of this reaction. Deficiencies in OPRT activity are associated with the genetic disorder orotic aciduria. ontosight.ai
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. nih.govaacrjournals.org Orotic acid is the product of this reaction. DHODH activity is coupled to the mitochondrial electron transport chain. smolecule.com The activity of DHODH is a therapeutic target in cancer and inflammatory diseases, and its inhibition leads to a depletion of orotate and downstream pyrimidines. haematologica.orgaacrjournals.org
Table 3: Enzymes Modulated by this compound Components
| Enzyme | EC Number | Role | Modulatory Aspect |
| Choline Kinase | 2.7.1.32 | Phosphorylates choline to phosphocholine. uniprot.orggoogle.com | Activity is dependent on choline availability. |
| Orotate Phosphoribosyltransferase (OPRT) | 2.4.2.10 | Converts orotate to orotidine 5'-monophosphate. frontiersin.orgontosight.ai | Activity is dependent on orotate availability. |
| Dihydroorotate Dehydrogenase (DHODH) | 1.3.5.2 | Synthesizes orotate from dihydroorotate. caldic.com | Orotate is the product of this enzyme's activity. |
Investigations into Cellular Stress Responses and Antioxidant Pathways
In vitro studies have explored the roles of choline in mitigating cellular stress and influencing antioxidant pathways. Choline has been shown to reduce oxidative stress in various cell models. For instance, in a study on bovine mammary epithelial cells (MAC-T cells) subjected to heat stress, choline pretreatment was found to counteract the increase in reactive oxygen species (ROS) accumulation and malondialdehyde (MDA) content, a marker of lipid peroxidation. nih.gov Furthermore, choline restored the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX), which were diminished by heat stress. nih.gov This protective effect against oxidative stress is thought to be mediated, at least in part, by the modulation of the PERK/Nrf-2 signaling pathway. nih.gov
In another study using a mouse model of allergic airway disease, choline administration was found to reduce oxidative stress by modulating the redox status of the cell and inhibiting the inflammatory response. nih.gov Specifically, choline treatment led to a significant reduction in ROS production and isoprostane levels in the bronchoalveolar lavage fluid. nih.gov While direct studies on this compound are lacking, orotic acid itself has been suggested to possess antioxidant benefits. nih.gov
| Cell Model | Stressor | Key Findings on Choline's Effect |
| Bovine Mammary Epithelial Cells (MAC-T) | Heat Stress | Reduced ROS and MDA; restored SOD and GSH-PX activity. nih.gov |
| Mouse Model of Allergic Airway Disease | Ovalbumin Challenge | Reduced ROS production and isoprostane levels. nih.gov |
| AMD RPE Cybrid Cells | Mitochondrial Dysfunction | Citicoline (B1669096) (a choline-containing compound) reduced ROS levels. aging-us.com |
Assessments of DNA Integrity and Epigenetic Modification Status
Choline is a well-established methyl donor, playing a crucial role in the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for DNA methylation. mdpi.commdpi.com Consequently, choline availability can significantly impact DNA integrity and epigenetic modifications. In vitro studies using human hepatic (HepG2) cells have demonstrated that choline supplementation can increase global DNA methylation and the expression of DNA methyltransferase (DNMT1). nih.govnih.gov This effect was observed in both low and high-glucose conditions, suggesting that choline's influence on DNA methylation is robust across different metabolic states. nih.govnih.gov
| Cell/Tissue Model | Key Findings on Choline's Epigenetic/DNA Integrity Effects |
| Human Hepatic Cells (HepG2) | Increased global DNA methylation and DNMT1 expression. nih.govnih.gov |
| Rett Syndrome In Vitro Model | Improved synaptic function. frontiersin.org |
| Down Syndrome Mouse Model | Upregulated GABAergic gene expression in pyramidal neurons. frontiersin.org |
| Fetal Hippocampal Neural Progenitor Cells | Choline deficiency impairs DNA methylation. mdpi.com |
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, and its modulation is critical for cellular homeostasis. ijdvl.com In vitro research has indicated that choline can influence autophagy. A study on hepatocellular carcinoma (HCC) cells revealed that choline treatment suppressed autophagy, as evidenced by reduced expression of the autophagy markers LC3 II and BECN1, and increased levels of SQSTM1/p62. nih.gov This inhibition of autophagy was mediated through the activation of the choline transporter SLC5A7, which in turn attenuated the AMPK/mTOR signaling pathway. nih.gov
Furthermore, the synthesis of phosphatidylcholine (PC), a major component of cellular membranes for which choline is a precursor, is linked to autophagy. nih.govnih.gov Studies in budding yeast have shown that a deficiency in PC biosynthesis impairs the completion of autophagosomes. embopress.org Restoring PC synthesis through the choline-dependent pathway was able to rescue autophagosome formation and autophagic flux. embopress.org This suggests that adequate choline levels are important for maintaining the integrity of the autophagic process.
| Cell Model | Effect of Choline on Autophagy | Molecular Pathway Implicated |
| Hepatocellular Carcinoma (HCC) Cells | Inhibition of autophagy | Activation of SLC5A7, attenuation of AMPK/mTOR pathway. nih.gov |
| Budding Yeast (Saccharomyces cerevisiae) | Restoration of autophagosome formation in PC-deficient cells | CDP-choline pathway for de novo PC biosynthesis. embopress.org |
Effects on Neuronal Differentiation and Cellular Viability in Neural Cell Models
The viability of neural cells is also impacted by choline availability. In vitro models of neurodegenerative diseases have shown the protective effects of choline-containing compounds. For example, citicoline has been found to enhance cell viability and reduce apoptosis in an in vitro model of age-related macular degeneration (AMD) using RPE cybrid cells. aging-us.com In pheochromocytoma (PC-12) cells, a model for neuronal differentiation, uridine (which can be formed from orotate) has been shown to elevate levels of CDP-choline, a key intermediate in the synthesis of phosphatidylcholine, and to promote neurite outgrowth. nih.gov
| Neural Cell Model | Key Findings on Choline/Choline-related Compound Effects |
| Embryonic Mouse Hippocampal Neurons | Partially restored dendrite complexity in iron-deficient neurons. nih.gov |
| Neural Precursor Cells | Choline is critical for differentiation, proliferation, migration, and survival. nih.gov |
| AMD RPE Cybrid Cells | Citicoline enhanced cell viability and reduced apoptosis. aging-us.com |
| Pheochromocytoma (PC-12) Cells | Uridine (from orotate) increased CDP-choline levels and promoted neurite outgrowth. nih.gov |
Preclinical Animal Model Research on Choline Orotate Metabolic Roles
Models of Hepatic and Systemic Metabolic Perturbations
Choline (B1196258) is an essential nutrient critical for numerous physiological functions, including the structural integrity of cell membranes and lipid metabolism. 4mix.co.za Animal models employing diets deficient in choline have been instrumental in elucidating its metabolic significance.
A primary consequence of dietary choline deficiency in animal models is the significant accumulation of lipids in the liver, a condition known as hepatic steatosis. mdpi.comd-nb.info This occurs because choline is a necessary precursor for the synthesis of phosphatidylcholine (PC), a key phospholipid. springermedizin.de PC is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. springermedizin.denih.gov In a state of choline deficiency, the reduced synthesis of PC impairs the liver's ability to export triglycerides in the form of VLDL, leading to their accumulation within hepatocytes. nih.govoup.com
Studies in rats fed a choline-deficient diet demonstrate a marked increase in liver triacylglycerol levels. frontiersin.org This is accompanied by a decrease in the quantity of PC in mitochondrial membranes. oup.com The disruption of phospholipid synthesis is a central mechanism driving lipid accumulation in the liver in these models. nih.govmdpi.com For instance, in mice, choline-deficient diets induce liver steatosis and lipid deposition, which is why such diets are often used to model Non-Alcoholic Fatty Liver Disease (NAFLD). mdpi.com The resulting hepatomegaly (enlarged liver) is a common finding, reflecting the extensive lipid buildup. mdpi.com
| Parameter | Observed Alteration | Underlying Mechanism | References |
|---|---|---|---|
| Liver Lipid Accumulation (Steatosis) | Significant increase in hepatic triglycerides. | Impaired secretion of very-low-density lipoproteins (VLDL) from the liver. | nih.govoup.comfrontiersin.org |
| Hepatic Phosphatidylcholine (PC) Levels | Decreased synthesis and levels of PC. | Choline is a direct precursor for PC synthesis via the Kennedy pathway. | springermedizin.deoup.com |
| Liver Weight | Increased liver-to-body weight ratio (hepatomegaly). | Consequence of massive lipid accumulation in hepatocytes. | mdpi.com |
| Mitochondrial Membranes | Alterations in PC composition and decreased PC quantity. | Disrupted phospholipid metabolism affecting organelle integrity. | oup.com |
Choline deficiency extends beyond the liver, causing significant shifts in systemic metabolic profiles. Choline is a major player in one-carbon metabolism, where it can be oxidized to form betaine (B1666868). mdpi.com Betaine then serves as a methyl group donor for the remethylation of homocysteine to methionine, a critical reaction for maintaining the methyl pool. oup.com
In animal models, choline deficiency disrupts this pathway. oup.com Studies in kittens and cats have shown that dietary choline supplementation influences one-carbon metabolism, affecting the concentrations of metabolites like betaine, dimethylglycine, and methionine. nih.govplos.org In overweight male cats, higher choline intake led to increased serum concentrations of betaine, dimethylglycine, and the amino acid methionine. plos.org It also resulted in greater concentrations of other gluconeogenic amino acids such as L-asparagine, L-proline, and L-serine. plos.org Furthermore, levels of phosphatidylcholines and sphingomyelins in the blood were also elevated with choline supplementation, highlighting the systemic impact on lipid profiles. plos.org In neonatal rats, a significant portion of administered choline is rapidly converted to betaine, which then feeds into the one-carbon pool. mdpi.com
| Metabolic Pathway/Class | Key Metabolites Affected | Observed Changes with Choline Supplementation | References |
|---|---|---|---|
| One-Carbon Metabolism | Betaine, Dimethylglycine, Methionine | Increased serum concentrations. | nih.govplos.org |
| Amino Acids (Gluconeogenic) | L-Asparagine, L-Proline, L-Serine | Increased serum concentrations. | plos.org |
| Amino Acids (Ketogenic) | L-Lysine | Increased serum concentrations. | plos.org |
| Lipids | Phosphatidylcholines, Sphingomyelins | Increased serum concentrations. | plos.org |
| Acyl Carnitines | Medium-chain acylcarnitines | Decreased concentrations, suggesting impact on fatty acid oxidation. | nih.govresearchgate.net |
Orotic acid, an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, induces a distinct metabolic phenotype when administered in the diet to preclinical animal models, most notably a rapid and severe fatty liver. caldic.comui.ac.idomicsonline.org
Feeding rats a diet supplemented with orotic acid leads to a significant increase in hepatic triglyceride concentration. nih.gov This accumulation is primarily driven by the stimulation of fatty acid and triglyceride synthesis pathways. ui.ac.idnih.gov A key molecular mechanism involves the upregulation of the sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov SREBP-1c is a major transcription factor that activates a suite of genes involved in lipogenesis, including fatty acid synthase (FAS). caldic.comnih.gov Studies show that orotic acid administration markedly increases the mRNA expression of SREBP-1c and the activity and mRNA level of FAS. nih.gov
This enhanced synthesis of triglycerides is not matched by an equivalent increase in their secretion from the liver, contributing to the massive lipid accumulation. ui.ac.id While triglyceride levels soar, orotic acid feeding has also been associated with alterations in phospholipid metabolism. physiology.org In some studies, an increase in total phosphocholine (B91661) and phosphatidylcholine was observed alongside the rise in triglycerides and total cholesterol. physiology.org However, other research points to an impaired rate of esterification of fatty acids into both triglycerides and phospholipids (B1166683). nih.gov
| Metabolic Pathway | Key Enzymes/Factors Affected | Observed Alteration | References |
|---|---|---|---|
| Triglyceride Synthesis | Hepatic Triglycerides | Significant increase (up to 40-fold in susceptible strains). | ui.ac.idphysiology.org |
| Fatty Acid Synthesis (Lipogenesis) | SREBP-1c | Upregulated mRNA expression. | caldic.comnih.gov |
| Fatty Acid Synthase (FAS) | Upregulated activity and mRNA levels. | nih.govspkx.net.cn | |
| Phospholipid Synthesis | Phosphatidylcholine, Phosphocholine | Increased total levels in some studies. | physiology.org |
| VLDL Secretion | Microsomal Triglyceride Transfer Protein (MTP) | Depressed activity and mRNA concentration. | nih.gov |
In addition to stimulating lipid synthesis, orotic acid administration perturbs lipid catabolism. Specifically, it inhibits fatty acid β-oxidation, the mitochondrial process of breaking down fatty acids for energy. nih.gov This is evidenced by a significant depression in the activity and mRNA levels of carnitine palmitoyltransferase (CPT), a rate-limiting enzyme in the β-oxidation pathway. nih.govresearchgate.net The combination of increased lipogenesis and decreased fatty acid oxidation creates a perfect storm for rapid lipid accumulation in the liver. nih.gov
Orotic acid also induces changes in carbohydrate metabolism. physiology.org In rat models, orotic acid feeding led to marked increases in plasma concentrations of glucose and lactate. physiology.org Furthermore, chronic feeding was associated with a higher content of glycogen (B147801) in the renal cortex, a change similar to that seen in diabetic rats. caldic.com This suggests that orotic acid can perturb systemic glucose homeostasis. physiology.orgdntb.gov.ua
| Metabolic Pathway | Key Metabolites/Enzymes Affected | Observed Alteration | References |
|---|---|---|---|
| Fatty Acid Beta-Oxidation | Carnitine Palmitoyltransferase (CPT) | Significantly depressed activity and mRNA levels. | nih.govresearchgate.net |
| Peroxisome proliferator-activated receptor-α (PPARα) | No alteration in mRNA concentration. | nih.gov | |
| Carbohydrate Metabolism | Plasma Glucose | Increased concentration. | physiology.org |
| Plasma Lactate | Increased concentration. | physiology.org | |
| Renal Cortex Glycogen | Increased content. | caldic.com |
Orotic Acid-Induced Metabolic Phenotypes
Dynamics of Methyl Donor and Nucleotide Pools
The fidelity of DNA synthesis is highly dependent on a balanced supply of deoxynucleoside triphosphate (dNTP) precursors. nih.gov Choline orotate (B1227488) is uniquely positioned to influence both purine (B94841) and pyrimidine nucleotide pools. The choline component serves as a crucial methyl donor, while orotic acid is a direct precursor in the de novo synthesis of pyrimidines. smolecule.commdpi.com
Preclinical studies in animal models highlight the sensitivity of these pools to dietary methyl-donor availability. In one key study, Fischer 344 rats were fed diets deficient in methyl donors, including choline and methionine. nih.govoup.com Analysis of spleen cell extracts revealed that a deficiency in these methyl donors negatively impacted purine biosynthesis, as shown by a reduction in deoxyguanosine triphosphate (dGTP) and deoxyadenosine (B7792050) triphosphate (dATP) pools. nih.govoup.com Furthermore, these deficient diets led to a decrease in thymidylate monophosphate and thymidylate triphosphate pools, which is consistent with a reduction in folate-dependent de novo synthesis. nih.govoup.com This research underscores that dietary deficiencies in compounds like choline can induce a significant imbalance in deoxynucleotide pools in an in vivo animal model. nih.govoup.com
The orotate component of choline orotate is a central intermediate in the de novo pyrimidine biosynthesis pathway. smolecule.comwikipedia.org It is converted to uridine (B1682114) monophosphate (UMP) by the enzyme UMP synthase, a critical step for producing pyrimidine nucleotides required for DNA and RNA synthesis. smolecule.comncats.io Enzymatic production of cytidine (B196190) diphosphate (B83284) choline (CDP-choline) has been successfully demonstrated using orotic acid and choline chloride as substrates in a system with microbial enzymes. tandfonline.com This highlights the biochemical linkage between the two components of this compound in nucleotide-related pathways.
Investigations into Mitochondrial Dysfunction and Oxidative Stress
The integrity of mitochondrial function is paramount for cellular health, and its disruption is a key factor in various pathologies. Preclinical research using animal models has established a clear link between choline availability and mitochondrial health. Studies focusing on dietary choline deficiency have revealed significant impairments in mitochondrial function and a corresponding increase in oxidative stress.
In Wistar rats, a choline-deficient diet fed for 28 days resulted in notable brain mitochondrial dysfunction. nih.gov The effects included lower NAD-dependent state III and state IV respiration, a 40% reduction in mitochondrial complex I activity, and a significant increase in the production of reactive oxygen species (ROS). nih.gov This was accompanied by evidence of oxidative stress, such as a 40% higher rate of protein oxidation and increased consumption of total glutathione (B108866). nih.gov The study also found that the mitochondrial concentration of cardiolipin (B10847521), a phospholipid essential for the optimal activity of complex I, was 20% lower in the choline-deficient rats. nih.gov
Similar findings were observed in liver mitochondria. Research showed that feeding rats a choline-deficient diet for just 3-7 days led to impaired respiratory function, particularly a 70% decrease in complex I-linked (NADH-dependent) respiration. oup.com This dysfunction was associated with a 2.5-fold increase in the NADH-specific yield of hydrogen peroxide (H₂O₂), a key ROS. oup.com Another study confirmed that a 30-day choline-deficient diet induced a 35% reduction in complex I activity in rat liver mitochondria, which was associated with increased H₂O₂ generation and significant oxidation of mitochondrial cardiolipin. uniba.it In a mouse model, just one week of a choline-deficient, high-fat diet was sufficient to impair mitochondrial respiration and induce severe oxidative stress in the liver, as measured by increased levels of thiobarbituric acid reactive substances (TBARS). mdpi.com
| Animal Model | Dietary Condition | Key Findings in Mitochondria | Reference |
|---|---|---|---|
| Wistar Rats (Brain) | Choline-Deficient (28 days) | 40% decrease in Complex I activity; Increased ROS production; 20% decrease in cardiolipin. | nih.gov |
| Rats (Liver) | Choline-Deficient (3-7 days) | 70% decrease in Complex I-linked respiration; 2.5-fold increase in H₂O₂ yield. | oup.com |
| Rats (Liver) | Choline-Deficient (30 days) | 35% decrease in Complex I activity; Increased H₂O₂ generation; Increased cardiolipin oxidation. | uniba.it |
| Mice (Liver) | Choline-Deficient, High-Fat (1 week) | Impaired mitochondrial respiration; Increased oxidative stress (TBARS). | mdpi.com |
Neurobiological Research Models
Studies in Neurodegenerative Disease Models (e.g., Alzheimer's Disease Rat Models)
Animal models are instrumental in understanding the pathology of neurodegenerative diseases like Alzheimer's disease (AD). Research has explored the role of choline and related compounds in these models, often focusing on mitochondrial health and neuronal integrity.
Further evidence comes from studies on AppNL-G-F and other AD model mice. Perinatal choline supplementation in AppNL-G-F mice was shown to prevent cognitive deficits and reduce the deposition of amyloid-β 42 (Aβ42) in the amygdala, cortex, and hippocampus. plos.org Research in other AD mouse models has shown that a choline-deficient diet exacerbates AD-related pathologies, including increased levels of plaque-forming amyloid-beta protein and dysregulation of proteins in the hippocampus. asu.edu In cellular models, choline-related compounds like GPC have been shown to improve mitochondrial function, reduce oxidative stress, and antagonize neurotoxicity triggered by the amyloid-β peptide. nih.gov
| Animal/Cell Model | Key Pathological Feature | Observed Effect of Choline or Orotate-Containing Treatment | Reference |
|---|---|---|---|
| TgF344-AD Rats | Reduced mitochondrial Complex I and oxidative phosphorylation activity. | A cocktail including magnesium orotate restored mitochondrial activities to wild-type levels. | mdpi.com |
| TgF344-AD Rats | Reduced hippocampal acetylcholine (B1216132) levels. | A cocktail including magnesium orotate increased acetylcholine levels. | mdpi.com |
| AppNL-G-F AD Mice | Amyloid-β plaque deposition and cognitive deficits. | Perinatal choline supplementation reduced Aβ42 deposition and prevented cognitive deficits. | plos.org |
| SH-SY5Y Cells (AD model) | Neurotoxicity from amyloid-β peptide. | GPC (a choline compound) improved mitochondrial function and antagonized neurotoxicity. | nih.gov |
Research in Cerebral Ischemia Models
Animal models of cerebral ischemia, or stroke, are critical for evaluating potential neuroprotective strategies. Research has indicated that choline administration can be beneficial in these models. In a study using a rat model of ischemic stroke, fermented calabash fruit-derived choline demonstrated beneficial effects. japsonline.com The treatment was associated with improved neurological deficit scores and a smaller infarct area compared to untreated animals. japsonline.com It also promoted histopathological repair and increased the expression of vascular endothelial growth factor (VEGF). japsonline.com The neuroprotective effect is thought to be related to choline's ability to accelerate the synthesis and release of acetylcholine, thereby supporting neuronal metabolism and integrity after an ischemic event. japsonline.com
In a neonatal hypoxia-ischemia rat model, choline supplementation was found to improve learning ability in males. mdpi.com Another form of choline, GPC, increased the tolerance of neurons to ischemic damage and slowed cell death processes in a rat model of acute cerebral ischemia. nih.gov
Studies on Cognitive and Behavioral Functions Related to this compound Metabolism
The metabolic roles of choline are closely tied to cognitive and behavioral outcomes in preclinical animal models. A systematic review of 44 rodent studies concluded that there is compelling support for the relevance of dietary choline in cognition. nih.gov The beneficial effects of choline supplementation were particularly evident in recognition memory tasks and extended to other relational memory tasks in neuropathological models. nih.gov
Studies in aged rats have found that choline supplementation can attenuate age-related cognitive deficits. nih.gov In a mouse model of Alzheimer's disease, dietary choline was shown to protect against spatial memory loss. frontiersin.org Research also demonstrates that dietary choline can prevent hippocampal-dependent cognitive decline following surgery in mice. frontiersin.org The positive impact of choline on cognitive function is often linked to the cholinergic system; adequate choline levels are believed to protect against age-related cognitive decline by preserving neurons and neuronal transmissions. nih.gov Choline-deficient diets, conversely, have been shown to impair cognitive functions, including motor coordination and learning in active avoidance tasks, which correlates with the induction of brain mitochondrial dysfunction. nih.gov
Comparative and Systems Biology Approaches in Preclinical Contexts
Systems biology approaches that integrate data across different species offer valuable insights into conserved metabolic pathways. Studies combining analyses in Drosophila melanogaster (fruit flies) and humans have been instrumental in identifying metabolites that influence lifespan and healthspan. nih.govbiorxiv.org
In a large-scale study using the Drosophila Genetic Reference Panel (DGRP), random forest modeling identified orotate (orotic acid) and choline as significant metabolites in constructing lifespan models. nih.govbiorxiv.org Orotate was found to be a component in 2% of late-life initial mortality (α) models and 5% of late-life rate of aging (β) models. biorxiv.orgbiorxiv.org Notably, orotate supplementation at a 10 mM concentration significantly shortened the lifespan in both male and female flies of two different strains (w1118 and Canton S). biorxiv.orgbiorxiv.org Furthermore, when orotate was added to a dietary restriction (DR) regimen, a well-known method for extending lifespan, it blocked the lifespan-extending effect of DR. biorxiv.orgbiorxiv.org In a parallel analysis using Mendelian randomization in human cohorts, orotate was linked to parental age at death. biorxiv.orgresearchgate.net
Choline also emerged as a relevant metabolite, appearing in 1% of the model trees for late-life rate of aging (β), variance in day of death, and maximum lifespan in the Drosophila models. nih.govbiorxiv.org Unlike orotate, the effect of choline supplementation on fly lifespan was highly dependent on the specific strain, sex, and dose, with outcomes ranging from lifespan extension to reduction. biorxiv.org The study also implicated both orotate and choline in human healthspan traits, including Body Mass Index (BMI) and Frailty Index. biorxiv.org
Table 2: Comparative Analysis of Orotate and Choline on Longevity Use the interactive controls to filter and sort the data.
| Compound | Model Organism | Finding | Citation |
|---|---|---|---|
| Orotate | Drosophila melanogaster | Supplementation significantly shortened lifespan. | biorxiv.orgbiorxiv.org |
| Orotate | Drosophila melanogaster | Blocked the lifespan extension effect of dietary restriction. | biorxiv.org |
| Orotate | Human | Linked to parental age at death via Mendelian randomization. | biorxiv.orgresearchgate.net |
| Choline | Drosophila melanogaster | Showed strain-, sex-, and dose-specific effects on lifespan (extension or shortening). | biorxiv.org |
| Choline | Drosophila melanogaster | Identified as a predictor in models for rate of aging, lifespan variance, and max lifespan. | nih.govbiorxiv.org |
| Choline | Human | Implicated in healthspan traits (BMI, Frailty Index) via Mendelian randomization. | biorxiv.org |
The integration of multiple "omics" platforms, such as transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), provides a comprehensive view of the biological impact of a compound. ucl.ac.uk This approach allows researchers to connect changes in gene expression with subsequent alterations in metabolic profiles. cd-genomics.com
Multi-omics studies in preclinical models have begun to unravel the complex mechanisms regulated by choline. In a study on somatic cell nuclear transfer (SCNT) cattle, which often have placental abnormalities, an integrated analysis of transcriptomics, proteomics, and metabolomics of placental tissue was performed. mdpi.com This joint analysis revealed that choline metabolism was one of the key metabolic pathways affected, highlighting a link between gene expression and metabolic function in placental development. mdpi.com
Metabolomic studies in felines have also provided insights into choline's systemic effects. In overweight male cats, serum metabolomic analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry showed that increasing doses of dietary choline led to significant changes in one-carbon metabolism and lipid profiles. plos.org Specifically, higher choline intake increased the concentrations of betaine, dimethylglycine, methionine, phosphatidylcholines, and sphingomyelins. plos.org These findings suggest that supplemental choline can enhance hepatic fat mobilization and methyl donor status, which could be beneficial for maintaining liver health. plos.org A similar study in post-gonadectomy kittens found that choline supplementation increased metabolites related to one-carbon metabolism and lipids while decreasing medium-chain acylcarnitines, suggesting an impact on fatty acid oxidation. nih.gov
In a cancer research context, metabolomic profiling of triple-negative breast cancer cells treated with doxorubicin (B1662922) revealed an elevated level of orotate. inovotion.com This increase, combined with changes in other pyrimidine-related metabolites, suggested a suppression of uridine synthesis and metabolism as part of the drug's effect. inovotion.com Such studies demonstrate how metabolomics can pinpoint specific pathway perturbations, including those involving orotate, in response to external stimuli.
The combination of transcriptomics and metabolomics is a powerful tool for identifying key gene targets, affected metabolic pathways, and core regulatory networks, thereby offering a holistic understanding of a compound's biological role. cd-genomics.com
Compound Index
Advanced Analytical Methodologies for Choline Orotate Research
Spectroscopic Techniques for Metabolite Profiling
Spectroscopic methods are pivotal in metabolomics, providing detailed structural and quantitative information about metabolites in biological samples. creative-proteomics.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for the analysis of choline (B1196258) and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands out for its ability to provide detailed structural information, which is crucial for the comprehensive characterization of metabolites. creative-proteomics.com It is a non-destructive technique that allows for the analysis of samples with minimal preparation. nih.gov
High-Resolution Proton (¹H) NMR is a cornerstone technique for analyzing the metabolic composition of biological fluids and tissue extracts. physiology.orgau.dk It can effectively generate metabolite fingerprints from various biological samples, including milk, blood plasma, and tissue homogenates. physiology.orgunipd.it In the context of choline and orotate (B1227488) research, ¹H-NMR can simultaneously detect and quantify multiple compounds in a single spectrum.
For instance, studies have successfully used ¹H-NMR to identify and quantify choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC) in biological samples. lclark.edu The chemical shifts of the methyl protons of these choline compounds are distinct, allowing for their differentiation and quantification. lclark.edu Similarly, orotate has been identified and quantified in milk samples using ¹H-NMR, demonstrating the technique's utility in tracking this component of choline orotate. au.dkunipd.it
High-resolution magic angle spinning (HR-MAS) ¹H-NMR is a specialized application that allows for the analysis of intact tissue samples, minimizing artifacts from sample preparation. nih.gov This has been used to study the biochemical composition of tissues like the renal cortex and medulla, identifying metabolites such as choline, glycerophosphocholine, and betaine (B1666868). nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for Choline and Related Metabolites
| Metabolite | Chemical Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Choline | -N+(CH₃)₃ | ~3.2 ppm | researchgate.net |
| Phosphocholine (PC) | -N+(CH₃)₃ | ~3.22 ppm | lclark.edu |
| Glycerophosphocholine (GPC) | -N+(CH₃)₃ | ~3.24 ppm | lclark.edu |
| Orotate | H6 | ~7.6-7.8 ppm | unipd.it |
To understand the dynamic movement of choline and orotate through metabolic pathways, researchers employ isotopic labeling in conjunction with NMR. ¹³C-NMR is particularly powerful for metabolic flux analysis. frontiersin.org In this approach, a substrate labeled with the stable isotope ¹³C is introduced into a biological system. frontiersin.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites.
By analyzing the ¹³C enrichment and the patterns of ¹³C-¹³C coupling in the NMR spectra of these metabolites, it is possible to trace the flow of carbon atoms and quantify the rates of different metabolic pathways. cambridge.orgresearchgate.net For example, ¹³C-labeled glucose can be used to trace the de novo synthesis of the ribose moiety of nucleotides, a pathway where orotic acid is a key intermediate. Similarly, the incorporation of ¹³C from labeled precursors into choline and its derivatives can elucidate the pathways of choline synthesis and catabolism. nih.gov This technique provides invaluable insights into how the metabolic network adapts under different physiological or pathological conditions. cambridge.orgnih.gov
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry offers exceptional sensitivity and specificity, making it a dominant technology in metabolomics and an essential tool for this compound research. creative-proteomics.commdpi.com It is often coupled with chromatographic separation techniques to analyze complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Choline and Orotate Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of choline and its various metabolites. creative-proteomics.comfrontiersin.orgnih.gov This technique can distinguish between different forms of choline, such as free choline, phosphocholine, and glycerophosphocholine, based on their distinct mass-to-charge ratios and retention times. creative-proteomics.com
Several LC-MS/MS methods have been developed and validated for the analysis of choline-related compounds in diverse matrices like food, tissues, and plasma. nih.govnih.govbevital.no Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of these highly polar compounds, which are not well-retained on traditional reversed-phase columns. nih.govlcms.cz The use of stable isotope-labeled internal standards in these methods allows for accurate and precise quantification. nih.gov
LC-MS has also been successfully applied to the analysis of orotate. For example, studies have used LC-MS to measure orotate levels in serum, identifying it as a potential biomarker in certain disease states. mdpi.com The combination of liquid chromatography for separation and mass spectrometry for detection provides a robust platform for studying the metabolic fate of both components of this compound. mdpi.com
Table 2: Example LC-MS/MS Parameters for Choline Metabolite Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Choline | 104.1 | 60.1 | bevital.no |
| Betaine | 118.1 | 58.1 | bevital.no |
| Phosphocholine | 184.1 | 104.1 | nih.gov |
| Glycerophosphocholine | 258.1 | 104.1 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Broader Metabolome Coverage
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic analysis, particularly for volatile or semi-volatile compounds. shimadzu.comresearchgate.net For non-volatile metabolites like choline and orotic acid, a derivatization step is typically required to make them amenable to GC analysis. researchgate.net
GC-MS provides excellent chromatographic resolution and can be used for both targeted quantification and untargeted profiling of the metabolome. researchgate.net In the context of this compound research, GC-MS can be used to measure a wide range of metabolites that are connected to the metabolic pathways of choline and orotate. For example, it can be used to analyze amino acids, organic acids, and fatty acids, providing a broader picture of the metabolic state of the organism. shimadzu.com
An integrated approach using both LC-MS and GC-MS can provide a more comprehensive understanding of the metabolic impact of this compound. shimadzu.com While LC-MS is often preferred for the direct analysis of polar choline metabolites, GC-MS can offer complementary information on other parts of the metabolome that are influenced by choline and orotate metabolism.
Direct Infusion Mass Spectrometry (DI-MS)
Direct Infusion Mass Spectrometry (DI-MS) is a high-throughput technique used for rapid metabolic profiling in biological samples. diva-portal.orgmdpi.com In the context of this compound research, DI-MS allows for the simultaneous detection of a broad spectrum of metabolites without prior chromatographic separation. This method is particularly valuable for obtaining a quick snapshot of the metabolome to understand the systemic effects following the administration of the compound's components.
In studies investigating choline metabolism, DI-MS has been effectively used to analyze serum samples. nih.govnih.gov For instance, research on the effects of dietary choline supplementation in felines utilized DI-MS to analyze over 130 metabolites, identifying significant changes in one-carbon metabolism and lipid profiles. nih.govplos.org This approach can reveal shifts in the concentrations of choline itself, along with related metabolites like betaine, dimethylglycine, and various phosphatidylcholines and sphingomyelins. plos.org The primary advantage of DI-MS is its speed and ability to provide a comprehensive overview, making it an ideal screening tool in fluxomics and metabolomics studies. mdpi.com However, a limitation is the potential for ion suppression due to the chemical complexity of the infused sample, which can affect the detectability of certain analytes. diva-portal.org
Table 1: Example Metabolites Quantified by DI-MS in Choline-Related Research
| Metabolite Class | Specific Metabolites Detected | Research Context | Reference |
|---|---|---|---|
| One-Carbon Metabolism | Betaine, Dimethylglycine (DMG), Methionine | Studying effects of choline supplementation | plos.org |
| Lipids | Phosphatidylcholines (PCs), Sphingomyelins (SMs) | Assessing impact on lipid metabolism | plos.org |
| Amino Acids | Various amino acids | General metabolic profiling | nih.gov |
| Acylcarnitines | Medium-chain acylcarnitines | Investigating fatty acid oxidation | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Targeted Metabolite Quantification
Tandem Mass Spectrometry (MS/MS), often coupled with a separation technique like liquid chromatography (LC), is the gold standard for the sensitive and specific quantification of target metabolites. In this compound research, LC-MS/MS is crucial for accurately measuring the concentrations of choline, orotic acid, and their key metabolic derivatives in various biological matrices such as plasma, urine, and tissue extracts. nih.govnih.gov
This method offers high selectivity and sensitivity through techniques like Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov For example, a stable-isotope dilution UPLC-MS/MS method has been developed for the simultaneous quantification of choline, acetylcholine (B1216132), betaine, and dimethylglycine in human plasma and urine. nih.gov Similarly, hydrophilic interaction chromatography (HILIC) coupled with MS/MS has been used to determine seven different choline-containing compounds in fermented food products, demonstrating the method's robustness for complex sample analysis. nih.gov The precision of MS/MS is vital for tracking the metabolic pathways influenced by choline and orotate, such as phospholipid synthesis and pyrimidine (B1678525) metabolism. oup.comnih.gov
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying individual components in a mixture. For a polar compound like choline and its water-soluble metabolites, specialized HPLC methods are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for this purpose, as it effectively retains and separates highly polar analytes that are not well-retained on traditional reversed-phase columns. lcms.czunipv.it
Researchers have developed HILIC-based HPLC methods to separate all major water-soluble choline metabolites—including betaine, acetylcholine, choline, glycerophosphocholine, and phosphorylcholine—in a single analytical run. nih.govmit.edu These methods often use a gradient elution with a mobile phase of increasing polarity, coupled with UV or mass spectrometry detectors for quantification. nih.gov The choice of stationary phase, such as silica-based or zwitterionic columns, and mobile phase additives like ammonium (B1175870) acetate, can be optimized to improve peak shape, resolution, and sensitivity for the specific analytes of interest. lcms.cz HPLC is indispensable for isolating choline and orotate from biological samples for downstream analysis and for quantifying their levels to understand their pharmacokinetics and metabolic distribution. nih.govresearchgate.net
Table 2: Comparison of HILIC Columns for Choline Metabolite Separation
| Column Chemistry | Advantages | Disadvantages | Reference |
|---|---|---|---|
| HILIC-Z (Zwitterionic) | Superior peak shape and sensitivity for acetylcholine and choline. | Weaker retention compared to HILIC-OH5. | lcms.cz |
| HILIC-OH5 | Increased retention of all compounds; higher sensitivity for betaine. | Poorer peak shape for acetylcholine and choline compared to HILIC-Z. | lcms.cz |
Biochemical and Molecular Biology Assays
Enzyme Activity and Kinetic Studies (e.g., OPRT, DHODH, Choline Kinase)
To understand the metabolic impact of this compound, it is essential to study the activity of key enzymes involved in the respective pathways of its components.
Orotate Phosphoribosyltransferase (OPRT): This enzyme, part of the bifunctional UMP synthase, converts orotate to orotidine (B106555) 5'-monophosphate (OMP), a crucial step in the de novo pyrimidine synthesis pathway. researchgate.netcsic.es Measuring OPRT activity is vital for assessing the rate at which exogenous orotate is incorporated into the nucleotide pool. researchgate.net Deficiencies in this enzyme lead to the condition orotic aciduria. researchgate.net
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Located in the mitochondria, DHODH catalyzes the conversion of dihydroorotate to orotate. nih.govcaldic.com While this compound provides orotate directly, studying DHODH activity provides context on the endogenous production of orotate and how it might be affected by an external supply. Inhibition of DHODH is a therapeutic target, and its activity is linked to pyrimidine synthesis, cellular proliferation, and even immune responses. nih.gov
Choline Kinase (CK): This enzyme catalyzes the first committed step in phosphatidylcholine biosynthesis via the Kennedy pathway, phosphorylating choline to produce phosphocholine. biorxiv.orgplos.org Enzyme activity assays for CK, often coupled spectrophotometric assays, are used to determine the rate of choline utilization for membrane synthesis. plos.org Studies have shown that the activity of choline kinase isoforms can be regulated by phosphorylation, which affects their kinetic parameters (Vmax and Km) for substrates like choline and ATP. plos.org
Kinetic studies of these enzymes, determining parameters such as Kₘ and Vₘₐₓ, provide quantitative data on how this compound's components interact with their metabolic machinery. plos.org
Gene Expression Profiling (e.g., DNA Microarrays, Quantitative Real-Time PCR, RNA Sequencing)
Gene expression profiling techniques offer a global view of the cellular response to this compound by measuring changes in mRNA levels for thousands of genes simultaneously. verisimlife.comcd-genomics.com
DNA Microarrays: This technology has been used to investigate the transcriptional changes induced by orotic acid or choline deficiency. physiology.orgnih.gov For example, in studies of orotic acid-induced fatty liver, DNA microarrays identified changes in the expression of genes involved in fatty acid synthesis, triglyceride metabolism, and stress responses. physiology.org Microarrays can survey thousands of known gene transcripts at once to generate a broad profile of cellular response. verisimlife.comnih.gov
Quantitative Real-Time PCR (qRT-PCR): This technique is used for the targeted quantification of the expression of specific genes of interest, often to validate findings from microarray or RNA-seq experiments. nih.govplos.org For example, qRT-PCR can be used to measure the mRNA levels of enzymes like DHODH or choline kinase, or transporters like CTL1 and CTL2, to see if their expression is upregulated or downregulated in response to this compound. nih.govresearchgate.net
RNA Sequencing (RNA-Seq): As a more modern and comprehensive approach, RNA-Seq provides a complete profile of the transcriptome, allowing for the discovery of novel transcripts and splice variants in addition to quantifying expression levels of known genes. nih.govmdpi.com In cancer research, RNA-seq data revealed that inhibiting DHODH, the enzyme that produces orotate, led to a significant reduction in CDP-choline levels, linking the pyrimidine and phospholipid synthesis pathways. nih.gov This powerful technique can uncover the complex network of genetic pathways affected by the administration of choline and orotate. mdpi.commdpi.com
Table 3: Gene Expression Profiling Techniques in Choline and Orotate Research
| Technique | Application in Choline/Orotate Research | Key Findings/Insights | Reference |
|---|---|---|---|
| DNA Microarrays | Profiling gene expression in response to orotic acid feeding or choline deficiency. | Identified altered expression of genes in lipid metabolism, methyl donor metabolism, and stress response pathways. | physiology.orgnih.gov |
| Quantitative Real-Time PCR (qRT-PCR) | Validating changes in specific gene expression, such as choline transporters (CTL1, CTL2). | Confirmed that choline transporter mRNA levels are induced by specific treatments, leading to increased choline uptake. | nih.govresearchgate.net |
| RNA Sequencing (RNA-Seq) | Comprehensive transcriptome analysis following modulation of pyrimidine or choline pathways. | Revealed links between pyrimidine synthesis (DHODH) and phospholipid metabolism (CDP-choline). | nih.govmdpi.com |
Protein Expression and Localization Analysis (e.g., Western Blotting, Immunostaining)
The investigation of choline metabolism at the cellular level relies heavily on the accurate quantification and localization of key proteins involved in its transport and downstream pathways. Techniques such as Western Blotting and immunostaining are indispensable for this purpose, allowing researchers to understand how the expression and distribution of these proteins are altered in various physiological and pathological states.
Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of choline research, it has been instrumental in measuring the expression levels of critical enzymes like choline kinase (ChoK) and choline acetyltransferase (ChAT). For instance, studies have used Western Blot analysis to compare the protein expression of ChoK and ChAT in lung tumor tissues versus normal lung tissues. spandidos-publications.com In one such study, tissue extracts were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and specific antibodies were used to detect the target proteins. spandidos-publications.com This revealed a significant upregulation of ChoK protein in 14 out of 18 lung tumors and increased ChAT protein in 9 out of 18 tumors compared to normal tissue, highlighting altered choline metabolism in cancer. spandidos-publications.com Similarly, Western Blotting is used to confirm the specificity of antibodies and analyze protein levels in various cell lines, such as the analysis of Choline Kinase α (ChoKα) in breast cancer cell lines (SK-BR-3, MDA-MB-231, and MCF7). cellsignal.com
Immunostaining , which includes immunohistochemistry (IHC) for tissues and immunocytochemistry (ICC) for cells, provides crucial spatial information by visualizing the location of proteins within their native cellular and tissue context. This is particularly important for understanding the function of choline transporters (ChT). For example, IHC has been effectively used to identify the high-affinity choline transporter 1 (CHT1) in various tissues. merckmillipore.comresearchgate.net Studies have used polyclonal antibodies to detect CHT1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections of the human cerebral cortex and rat spinal cord. merckmillipore.com This methodology has proven so reliable that ChT IHC is considered an effective substitute for older enzymatic histochemical methods in diagnosing certain neurological conditions. nih.govresearchgate.net Double-immunofluorescence staining has further allowed for the co-localization of CHT1 with other cellular markers, revealing, for example, that CHT1 is exclusively expressed in specific cell types within the colon's muscular layers. researchgate.net
The following table summarizes key antibodies used in choline-related protein research:
Interactive Table: Antibodies for Choline Metabolism Research
| Antibody Target | Host | Applications | Observed Molecular Weight | Source Reference |
|---|---|---|---|---|
| High affinity choline transporter 1 (CHT1/SLC5A7) | Rabbit Polyclonal | WB, IHC(P), ICC/IF | ~63 kDa | merckmillipore.com, thermofisher.com |
| Choline Kinase α (CHKA) | Rabbit Polyclonal | WB, IHC(P), ICC/IF, IP | ~45 kDa | thermofisher.com, abcam.com |
| Choline Kinase α (D5X9W) | Rabbit Monoclonal | WB | Not specified | cellsignal.com |
| Choline Acetyltransferase (ChAT) | Goat Polyclonal | WB | ~67 kDa | spandidos-publications.com, sigmaaldrich.com |
Microbiological Assays for Choline Content Determination
Before the prevalence of modern chromatographic and mass spectrometric methods, microbiological assays were a primary tool for quantifying vitamins and other essential nutrients, including choline, in biological materials. nih.gov These assays leverage microorganisms that have a specific growth requirement for the compound of interest.
For choline determination, the most established microbiological assay utilizes a cholineless mutant strain of the mold Neurospora crassa (specifically, N. crassa cholineless-1, ATCC# 14078). nih.govoup.com The fundamental principle of this assay is that the growth of this mutant organism, typically measured by the dry weight of the mycelium produced after a set incubation period, is directly proportional to the amount of choline present in the growth medium. nih.govoup.com
The procedure involves preparing a basal medium that contains all necessary nutrients for the mold's growth except for choline. oup.com The sample to be tested is hydrolyzed to free the choline, neutralized, and then a suitable aliquot is added to the basal medium. oup.com After inoculation with the N. crassa mutant and incubation for several days (e.g., 3 days), the resulting mycelial mat is harvested, dried, and weighed. oup.com A standard curve is generated using known concentrations of choline, and from this, the choline concentration in the unknown sample can be calculated. nih.gov Research has shown that optimizing conditions such as temperature (30°C) and pH (5.5) can improve the linearity and reliability of the dose-response curve. nih.gov
While effective, results from microbiological assays can sometimes differ from those obtained by chemical or other biological methods. oup.comoup.com For instance, a comparative study on animal feeds found that the N. crassa assay tended to yield higher choline values than a chemical method (Reineckate) and a chick bioassay for some feedstuffs. oup.comoup.com
Interactive Table: Comparison of Choline Assay Methods in Feedstuffs (mg/g)
| Feedstuff | Calculated Value | Chemical Method (Reineckate) | Microbiological Assay (N. crassa) | Biological Assay (Chick) | Source Reference |
|---|---|---|---|---|---|
| Chick Starter Feed | 1.93 | 1.66 - 2.10 | 2.28 | 2.07 | oup.com, oup.com |
| Dehulled Soybean Meal | 2.86 | 1.78 - 2.14 | 4.01 | 2.93 | oup.com, oup.com |
| Dried Brewers Yeast | 3.63 | Not specified | 4.78 | 4.69 | oup.com, oup.com |
| Degermed Yellow Corn Meal | 0.44 | 0.40 - 0.48 | 0.65 | 0.55 | oup.com, oup.com |
Radiolabeling Techniques for Metabolic Tracking
Radiolabeling is a powerful technique that allows for the non-invasive tracking of a molecule's distribution, uptake, and metabolic fate in vivo. In choline research, this is most prominently achieved through Positron Emission Tomography (PET) imaging. nih.gov The strategy involves replacing an atom in the choline molecule with a positron-emitting isotope. The most commonly used isotopes for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.gov
The resulting radiotracers, such as [¹¹C]-choline or ¹⁸F-labeled choline analogs (e.g., [¹⁸F]fluoromethylcholine), are administered to a subject, and the PET scanner detects the photons produced when the emitted positrons annihilate with electrons in the surrounding tissue. mdpi.com This allows for the dynamic, three-dimensional visualization and quantification of where the radiolabeled choline accumulates.
This technique is particularly valuable in oncology, as many cancer cells exhibit increased choline metabolism. nih.govthno.org The PET signal in a tumor represents the combined effect of choline transport into the cell, its subsequent phosphorylation by choline kinase into phosphocholine, and its retention within the cell. mdpi.comthno.org The phosphorylation step is crucial, as it "traps" the radiolabeled molecule inside the cell, leading to signal accumulation in tissues with high choline kinase activity. mdpi.com
While [¹¹C]-choline is a well-established tracer, its short half-life of about 20 minutes restricts its use to facilities with an on-site cyclotron. nih.gov This has driven the development of ¹⁸F-labeled choline analogs, as ¹⁸F has a longer half-life of approximately 110 minutes, allowing for broader distribution and use. nih.gov
Preclinical Evaluation of Radiolabeled Choline Analogs for Metabolic Pathway Elucidation
Before a radiolabeled tracer can be used in humans, it must undergo rigorous preclinical evaluation in cell cultures and animal models to characterize its biological behavior and metabolic stability. This research is crucial for developing tracers with improved imaging characteristics.
A key area of investigation is how structural modifications affect the tracer's interaction with choline transporters and enzymes. For example, a study evaluated a series of ¹⁸F-labeled choline analogs to determine their suitability as oncologic probes. snmjournals.org The in vitro phosphorylation rates of these analogs by yeast choline kinase were compared to choline itself. It was found that [¹⁸F]fluorocholine (FCH) had a phosphorylation rate similar to choline, whereas the rates for [¹⁸F]fluoroethylcholine (FEC) and [¹⁸F]fluoropropylcholine (FPC) were significantly lower, suggesting poorer biological compatibility. snmjournals.org
Another critical aspect of preclinical evaluation is metabolic stability. A significant metabolic pathway for choline is oxidation to betaine, which can complicate the interpretation of PET data. nih.govaacrjournals.org To address this, researchers have developed analogs with deuterium (B1214612) substitutions. Deuterium forms a stronger covalent bond with carbon than hydrogen, which can slow down enzymatic reactions involving the cleavage of that bond (a kinetic isotope effect). mdpi.com
Preclinical studies comparing [¹¹C]-choline, [¹¹C]-D4-choline (deuterated), and [¹⁸F]-D4-choline (deuterated and fluorinated) in mice with human tumor xenografts provided key insights. nih.govaacrjournals.org The oxidation to betaine was highest for [¹¹C]-choline, reduced for [¹¹C]-D4-choline, and substantially reduced for [¹⁸F]-D4-choline. nih.govaacrjournals.org This demonstrated that both deuteration and fluorination provide protection against oxidation, leading to a tracer ([¹⁸F]-D4-choline) with higher selectivity for the desired phosphorylation pathway. nih.gov These studies use techniques like radio-HPLC to separate and quantify the parent radiotracer and its radiolabeled metabolites (e.g., phosphocholine, betaine) in tissue extracts over time. researchgate.netfrontiersin.org
Interactive Table: Preclinical Data for Select Radiolabeled Choline Analogs
| Radiotracer | Key Modification | Preclinical Model | Key Finding | Source Reference |
|---|---|---|---|---|
| [¹⁸F]fluorocholine (FCH) | Fluoromethyl group | PC-3 prostate cancer cells; Yeast choline kinase | Similar phosphorylation rate to choline; Good uptake in cancer cells. | snmjournals.org |
| [¹⁸F]fluoroethylcholine (FEC) | Fluoroethyl group | Yeast choline kinase | Phosphorylation rate was 30% lower than choline. | snmjournals.org |
| [¹¹C]-D4-choline | Deuterium substitution | HCT116 human colon xenograft mice | Reduced oxidation to betaine compared to [¹¹C]-choline. | nih.gov, aacrjournals.org |
| [¹⁸F]-D4-choline | Deuterium and Fluorine substitution | HCT116, A375, PC3-M xenograft mice | Substantially reduced oxidation; high selectivity for phosphorylation. | nih.gov, aacrjournals.org |
| ²H₉-choline | Deuterium substitution | RG2 glioblastoma rat model | High uptake and rapid phosphorylation in tumor tissue. | frontiersin.org |
Theoretical and Computational Approaches in Choline Orotate Research
In Silico Predictions of Molecular Interactions and Enzyme Kinetics
Computational methods are increasingly used to predict the interactions between small molecules and proteins at an atomic level and to model the kinetics of enzymatic reactions. These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide insights that are complementary to experimental data.
Molecular dynamics simulations have been employed to study the dynamic properties of enzymes involved in choline (B1196258) metabolism, such as acetylcholinesterase (AChE). zu.edu.pk These simulations, based on classical mechanics, can reveal how the binding of choline and its analogues stabilizes the enzyme's active site and influences its catalytic activity. zu.edu.pk Similarly, computational studies on choline oxidase have investigated the preorganization of the active site for hydride transfer, a key step in the oxidation of choline. uni-luebeck.de These studies help to elucidate the roles of specific amino acid residues in the enzyme's catalytic mechanism. uni-luebeck.de
The kinetics of enzymes that interact with choline can be complex, sometimes deviating from the classic Michaelis-Menten model. researchgate.net Computational modeling and simulation are valuable tools for understanding these complex kinetic behaviors, such as hysteresis, which can be observed in enzymes like butyrylcholinesterase when acting on certain choline esters. researchgate.net Deterministic and stochastic models can be used to simulate enzyme kinetics at different scales, from single-molecule events to cellular-level processes. elte.hu
For orotate (B1227488), computational approaches have been used in the context of drug discovery and sensor development. For example, machine learning algorithms have been applied to analyze and predict the performance of electrochemical biosensors based on metal-orotate nanocomposites for detecting molecules like dopamine. acs.org In silico workflows that combine techniques like molecular docking and deep learning are also being developed to identify bioactive peptides and predict their interactions with target proteins. hc-sc.gc.ca
Systems Biology and Machine Learning Algorithms for Pathway Elucidation and Target Identification
Systems biology integrates large-scale experimental data with computational modeling to understand the functioning of complex biological systems. This approach, often coupled with machine learning algorithms, has been instrumental in elucidating metabolic pathways and identifying key molecular players, including choline and orotate.
In studies investigating the factors that influence lifespan and healthspan, systems biology approaches have been applied to data from the Drosophila Genetic Reference Panel (DGRP). By combining metabolomic, phenotypic, and genomic information, researchers have used machine learning algorithms, such as random forest modeling, to identify metabolites that are highly relevant for predicting lifespan. Notably, both choline and orotate have been identified as important metabolites in these models.
These computational models can circumvent confounding factors and pinpoint key traits with relevance across different species. For instance, orotate has been linked to parental age at death in humans and was found to counteract the lifespan-extending effects of dietary restriction in flies. Choline was also implicated in both healthspan and lifespan random forest models, showing clear effects on longevity. These findings validate the modeling approach and identify specific metabolites as potential targets for interventions aimed at improving healthspan.
Machine learning models have also been developed to predict metabolic outcomes based on other biological data. For example, a random forest algorithm was used to create a model that predicts changes in plasma trimethylamine-N-oxide (TMAO), a gut microbiome-derived metabolite of choline, following choline consumption. This demonstrates the potential of machine learning to provide guidance for personalized nutrition.
The table below summarizes findings from studies using systems biology and machine learning to investigate choline and orotate.
| Metabolite | Computational Approach | Biological Context | Key Findings | Citations |
| Choline, Orotate | Systems Biology, Random Forest Modeling | Lifespan and healthspan in Drosophila | Identified as relevant metabolites for building lifespan models. | |
| Orotate | Systems Biology, Mendelian Randomization | Lifespan across species | Linked to parental age at death in humans and blocked dietary restriction lifespan extension in flies. | |
| Choline | Random Forest Modeling | Lifespan in Drosophila | Implicated in both healthspan and lifespan models. | |
| Choline | Machine Learning (Random Forest) | Gut microbiome metabolism | Model developed to predict plasma TMAO changes after choline intake based on gut microbiota. |
Bioinformatic Analysis and Integration of Large-Scale Omics Datasets
Bioinformatics provides the tools and methods to analyze and interpret the vast amounts of data generated by omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics. The integration of these large-scale datasets is crucial for obtaining a holistic view of biological processes.
Multi-omics analysis has been used to investigate the effects of environmental chemical exposures on cellular metabolism. In one study, HepaRG cells were exposed to mixtures of phthalates and heavy metals, and a combination of transcriptomics, proteomics, and metabolomics was used to identify perturbed pathways. The results revealed that choline metabolism was among the disturbed pathways, with changes detected in proteins such as choline phosphate (B84403) cytidylyltransferase A and metabolites like α-phosphatidylcholine. This type of integrated analysis, often facilitated by computational platforms, allows for a comprehensive understanding of how external factors can impact specific metabolic networks.
In the context of orotic acid-induced fatty liver in rats, an integrated approach combining gene expression profiling (microarrays) and metabolic profiling (1H-NMR spectroscopy) was employed. This reverse functional genomic strategy identified perturbed metabolic pathways, including those involved in phospholipid synthesis and choline metabolism. The analysis revealed significant increases in phosphocholine (B91661) and phosphatidylcholine, accompanied by a decrease in choline. Multivariate analysis was used to correlate these metabolic changes with alterations in gene expression, highlighting the relationship between transcriptional regulation and metabolic outcomes.
Bioinformatic analysis of gut microbiome data has also shed light on the effects of choline supplementation. In a study on gilts, choline supplementation was found to alter the gut microbiome composition, increasing the abundance of phyla such as Firmicutes and Proteobacteria. Metagenomic analysis further revealed that choline supplementation activated microbial pathways associated with the degradation of certain environmental pollutants.
Q & A
Q. What is the role of choline orotate in pyrimidine nucleotide biosynthesis, and how can researchers validate its metabolic intermediates?
this compound contributes to pyrimidine synthesis via orotate, which is converted to uridine monophosphate (UMP) by orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase. Researchers can track intermediates using isotopic labeling (e.g., -glucose) and measure metabolites like dihydroorotate, orotate, and UMP via LC-MS or NMR. Enzyme activity assays (e.g., OPRT expression via Western blot) are critical for pathway validation .
Q. Which analytical techniques are recommended for characterizing this compound’s structural stability in experimental settings?
NMR crystallography combined with DFT calculations (e.g., CASTEP software) can resolve hydrogen-bonding networks and lithium coordination in this compound complexes. Thermogravimetric analysis (TGA) assesses hydration stability, while powder X-ray diffraction (PXRD) confirms crystallinity .
Q. What enzymes are critical in this compound metabolism, and how are their activities modulated in mitochondrial pathways?
Key enzymes include dihydroorotate dehydrogenase (DHODH), which oxidizes dihydroorotate to orotate, and choline dehydrogenase (CHDH), which links choline oxidation to glycine production. Activity can be modulated using inhibitors (e.g., brequinar for DHODH) or by manipulating CoQ pool dynamics, as both enzymes feed electrons into the mitochondrial electron transport chain (ETC) .
Q. How does this compound interact with coenzyme Q (CoQ) in mitochondrial electron transport?
DHODH and CHDH transfer electrons to CoQ, influencing ROS signaling via reverse electron transport (ROS-RET). Researchers can quantify ROS using fluorescent probes (e.g., MitoSOX) and assess CoQ redox status via HPLC .
Q. What metabolic disorders are associated with disruptions in the this compound pathway?
Orotic aciduria (types I/II) arises from defects in OPRT or OMP decarboxylase, leading to urinary orotate accumulation. Diagnostic methods include genetic screening for enzyme mutations and urinary metabolite profiling via GC-MS .
Advanced Research Questions
Q. How can researchers assess mitochondrial oxidation of this compound and its impact on ROS signaling in disease models?
Use metabolic flux analysis with -labeled choline to trace dimethylglycine and glycine production. Combine with ROS inhibitors (e.g., rotenone for Complex I) to isolate contributions of DHODH/CHDH to ROS-RET. Single-cell ROS imaging in Drosophila or murine models can validate tissue-specific effects .
Q. What experimental strategies resolve contradictions in reported metabolite levels of this compound across studies?
For inconsistent findings (e.g., orotate levels in milk studies), employ multivariate statistics (PLS-DA) to identify confounding variables (e.g., bacterial contamination affecting lactate/formate). Standardize protocols for sample collection (e.g., fasting state) and use internal standards in NMR/MS workflows .
Q. Can this compound serve as a predictive biomarker in cancer therapy, and how can its efficacy be evaluated?
OPRT expression correlates with response to fluoropyrimidine-based chemotherapy in gastric cancer. Validate via immunohistochemistry in tumor biopsies and correlate with progression-free survival. In vitro models (e.g., A431 knockdown cells) can test metabolic dependencies on pyrimidine synthesis .
Q. What are the challenges in designing pharmacokinetic (PK) studies for novel this compound formulations?
Compare bioequivalence of orotate salts (e.g., tenofovir disoproxil orotate vs. traditional formulations) using crossover trials. Measure plasma half-life, C, and tissue distribution via LC-MS/MS. Address interspecies variability by parallel testing in murine and human hepatocytes .
Q. How can in vitro systems model this compound’s role in lipid metabolism and hepatic steatosis?
Primary hepatocytes or organoids can be treated with choline-deficient media to induce steatosis, followed by this compound supplementation. Assess lipid droplets via Oil Red O staining and quantify phosphatidylcholine via -NMR. Isotopic tracing (-choline) tracks methyl group incorporation into lipoproteins .
Methodological Notes
- Data Contradiction Analysis : Use multi-omics integration (transcriptomics + metabolomics) to disentangle this compound’s pleiotropic effects .
- Experimental Design : For mitochondrial studies, include controls for ETC inhibitors and measure ATP/ROS concurrently .
- Advanced Tools : Leverage CRISPR-Cas9 models to knockout DHODH/OPRT and study compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
